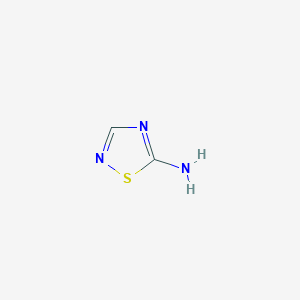

1,2,4-Thiadiazol-5-amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S/c3-2-4-1-5-6-2/h1H,(H2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHTZTZXOKVQRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302767 | |

| Record name | 1,2,4-Thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7552-07-0 | |

| Record name | 7552-07-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-1,2,4-thiadiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER62WCE6KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,2,4 Thiadiazol 5 Amine and Its Derivatives

Classical and Established Synthetic Routes to the 1,2,4-Thiadiazole (B1232254) Core.isres.orgorganic-chemistry.orgresearchgate.net

The foundational methods for synthesizing the 1,2,4-thiadiazole nucleus have been well-documented and primarily include cyclization reactions and oxidative processes. isres.org These classical routes have been refined over the years to improve yields, expand substrate scope, and enhance reaction conditions.

Intramolecular cyclization is a key strategy for forming the 1,2,4-thiadiazole ring, typically involving the formation of a nitrogen-sulfur (N-S) bond within a pre-assembled acyclic precursor. A prominent example is the oxidative cyclization of N-carbamothioyl amidines, also known as imidoyl thioureas.

Recent advancements have focused on greener and more efficient methods. An electro-oxidative approach facilitates an intramolecular dehydrogenative N-S bond formation in imidoyl thioureas. organic-chemistry.orgnih.gov This method operates at room temperature without the need for catalysts or chemical oxidants, offering high functional group tolerance and scalability. organic-chemistry.org The reaction is believed to proceed through a single-electron transfer, radical cyclization, and subsequent oxidative rearomatization. organic-chemistry.org

Alternatively, hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), can mediate this transformation effectively. mdpi.comnih.gov This metal-free protocol is characterized by very short reaction times and provides good to excellent yields of 3-substituted-5-arylamino-1,2,4-thiadiazoles from the corresponding imidoyl thioureas. nih.gov

Table 1: Comparison of Intramolecular Cyclization Methods for 3-Substituted 5-Amino-1,2,4-Thiadiazoles

| Method | Reagent/Condition | Key Features | Yield | Reference |

|---|---|---|---|---|

| Electrochemical Synthesis | Constant current, nBu₄NBF₄, MeCN | Catalyst- and oxidant-free, room temperature, environmentally friendly | Good to excellent (up to 85%) | organic-chemistry.orgnih.gov |

| Hypervalent Iodine Mediate | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Metal-free, very short reaction times, broad substrate scope | Good to excellent | mdpi.comnih.gov |

| Base-Mediated Cyclization | Sodium hydride in DMF | Transition-metal-free, in situ formation from amidines and dithioesters | Good to excellent | organic-chemistry.orgacs.org |

Intermolecular strategies involve the assembly of the 1,2,4-thiadiazole ring from two or more separate components in a single pot. A notable modern example is the [3+2] oxidative cyclization of 2-aminoheteroarenes with isothiocyanates, promoted by molecular iodine. acs.org This reaction proceeds via a regioselective C–N bond formation followed by an intramolecular oxidative N–S bond formation to construct fused thiadiazole systems. acs.org

Enzymatic methods have also emerged as a green alternative. Vanadium-dependent haloperoxidases can catalyze the intermolecular oxidative dimerization of thioamides. acs.orgnih.gov This biocatalytic approach uses hydrogen peroxide as the terminal oxidant and a catalytic amount of a halide salt, proceeding through enzyme-mediated sulfur halogenation events. acs.orgnih.gov

The oxidative dimerization of thioamides is one of the most general and widely used methods for synthesizing symmetrically 3,5-disubstituted 1,2,4-thiadiazoles. acs.orgthieme-connect.de This approach involves the oxidation of two thioamide molecules, which couple to form the heterocyclic ring. A variety of oxidizing agents have been employed for this purpose.

Classical oxidants include halogens, hydrogen peroxide, and nitrous acid. thieme-connect.de More contemporary reagents include o-iodoxybenzoic acid (IBX), N-bromosuccinimide, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). jst.go.jp An electrochemical approach for the oxidative dimerization of α-oxothioamides has also been developed, using tetra-n-butylammonium iodide (TBAI) as both an electrolyte and mediator. jst.go.jp

Environmentally benign protocols have been developed, such as an iodine-catalyzed dimerization using molecular oxygen as the terminal oxidant in water, which is consistent with the principles of green chemistry. rhhz.net

Table 2: Oxidants Used in the Dimerization of Thioamides

| Oxidant/System | Substrate Type | Key Advantages | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Thioamides | Common, accessible oxidant | thieme-connect.dejst.go.jp |

| Molecular Iodine (I₂) / O₂ | Aryl & alkyl thioamides, thioureas | Green chemistry (water solvent, O₂ oxidant) | rhhz.net |

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Imidoyl thioureas | Metal-free, rapid reaction | nih.govorganic-chemistry.org |

| Electrochemical (TBAI mediated) | α-Oxothioamides | Avoids stoichiometric chemical oxidants | jst.go.jp |

| Vanadium Haloperoxidase / H₂O₂ | Thioamides | Biocatalytic, high chemoselectivity | acs.orgnih.gov |

Amidines are versatile precursors for the synthesis of 5-amino-1,2,4-thiadiazole derivatives. These methods typically involve the reaction of an amidine with a sulfur-containing reagent, leading to the formation of the thiadiazole ring.

The reaction between amidines and isothiocyanates is a direct and efficient route to 3-substituted-5-amino-1,2,4-thiadiazoles. This reaction can be promoted under various conditions. A transition-metal-free method involves the base-mediated tandem thioacylation of amidines with isothiocyanates in DMF, which proceeds through an in situ intramolecular dehydrogenative N–S bond formation. organic-chemistry.orgorganic-chemistry.org

Green chemistry approaches include a metal- and catalyst-free protocol that uses molecular oxygen as the oxidant to facilitate the S-N bond formation. rsc.org Additionally, iodine-mediated oxidative coupling provides another metal-free pathway to the desired products. mdpi.com The convergent synthesis of certain biologically active 1,2,4-thiadiazoles relies on the cyclization of an intermediate formed from the addition of an amidine to an isothiocyanate. acs.org An electrochemical method has also been reported for the intermolecular dehydrogenative coupling of amidines and isothiocyanates. researchgate.net

A classical synthesis introduced by Goerdeler involves the conversion of amidines into their N-thiocyanate derivatives. thieme-connect.de These intermediates are often unstable and undergo spontaneous cyclization to yield 1,2,4-thiadiazol-5-amines. This method is general and can be extended to other starting materials; for instance, using guanidines as precursors leads to 1,2,4-thiadiazole-3,5-diamines. thieme-connect.de A related modern strategy involves the reaction of a tosyloxy-substituted amidine derivative with a thiocyanate (B1210189) salt to form the thiadiazole ring, a key step in the synthesis of certain isotopically labeled pharmaceutical intermediates. google.com

Synthesis from Amidines and Their Derivatives

Condensation of Amidines with Carbon Disulfide

The reaction of amidines with carbon disulfide (CS₂) provides a pathway to 5-substituted-1,2,4-thiadiazoles. An electrochemical, three-component cascaded cyclization of amines, amidines, and CS₂ has been developed. researchgate.net This method constructs one C-S bond and two C-N bonds in a single pot. researchgate.net

A related variation involves the condensation of amidoximes with carbon disulfide. thieme-connect.de This reaction, typically carried out in a methanol-dimethylformamide solvent system with sodium methoxide, is considered a variant of Tiemann's synthesis and can produce 1,2,4-thiadiazole-5-thiols in high yields. thieme-connect.de

Synthesis from Thiosemicarbazide (B42300)

Thiosemicarbazide and its derivatives are versatile precursors for the synthesis of various heterocyclic compounds, including 1,2,4-thiadiazoles. The cyclization of acyl thiosemicarbazide derivatives can be achieved in either alkaline or acidic media to yield different heterocyclic systems. nih.gov For instance, 1,4-disubstituted thiosemicarbazides can be cyclized using concentrated sulfuric acid to prepare 2,5-disubstituted-1,3,4-thiadiazole derivatives. jrespharm.com Similarly, reacting thiosemicarbazide derivatives with various aromatic carboxylic acids in the presence of phosphorus oxychloride (POCl₃) leads to the formation of 1,3,4-thiadiazole (B1197879) structures. rsc.orgjocpr.com

Advanced and Green Chemistry Approaches in 1,2,4-Thiadiazole Synthesis

In recent years, the principles of green chemistry have significantly influenced the development of synthetic protocols for 1,2,4-thiadiazoles. mdpi.comresearchgate.net These modern approaches aim to overcome the limitations of conventional methods, such as harsh reaction conditions, long completion times, and the use of unhealthy solvents or catalysts. mdpi.comresearchgate.net Key strategies include the use of green solvents, metal-free conditions, and efficient catalytic systems to improve sustainability and operational simplicity. mdpi.comresearchgate.net

Metal-Free and Catalyst-Free Methodologies

The development of metal-free and catalyst-free synthetic routes is a cornerstone of green chemistry, minimizing toxic waste and simplifying product purification. A notable metal-free method involves the reaction of isothiocyanates with amidines, which utilizes O₂ as a natural oxidant to facilitate the S-N bond formation, yielding 5-amino-1,2,4-thiadiazole derivatives with high regioselectivity and in good to excellent yields. rsc.org Other protocols feature the use of hypervalent iodine(III) reagents, which act as inexpensive, metal-free catalysts for intramolecular cyclization, offering short reaction times and high yields at room temperature. mdpi.comorganic-chemistry.orgacs.orgresearchgate.net

Catalyst-free approaches have also been successfully developed. One such strategy employs the reaction of isothiocyanates and amidoximes in water, an environmentally friendly solvent, to form 3-substituted 5-amino-1,2,4-thiadiazoles in a one-pot process. researchgate.nettandfonline.com This method is highlighted by its operational simplicity and the use of readily available starting materials. tandfonline.com Furthermore, electro-oxidative synthesis provides an efficient and environmentally friendly protocol. organic-chemistry.orgacs.org This technique achieves the intramolecular dehydrogenative N-S bond formation of imidoyl thioureas under catalyst- and oxidant-free electrolytic conditions, demonstrating broad substrate scope and excellent functional group tolerance. organic-chemistry.orgacs.orgorganic-chemistry.org

Oxidative N-S Bond Formation Reactions

A primary strategy for constructing the 1,2,4-thiadiazole ring is through oxidative N-S bond formation. researchgate.net This approach is powerful for creating heteroatom-heteroatom bonds and has been realized through various methods, including chemical and electrochemical oxidation. acs.orgresearchgate.net The intramolecular cyclization of imidoyl thioureas is a common pathway where this bond formation is the key step. organic-chemistry.orgresearchgate.net

Molecular iodine (I₂) is frequently used as an inexpensive, efficient, and metal-free oxidant or catalyst for synthesizing 1,2,4-thiadiazoles. mdpi.comresearchgate.net It mediates the oxidative N-S bond formation under mild conditions, often at room temperature. mdpi.comresearchgate.net This approach has been applied to the one-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides and the synthesis of 5-amino-1,2,4-thiadiazoles from imidoyl and guanyl thioureas. researchgate.netrsc.orgresearchgate.net The use of I₂ in water as a green solvent further enhances the environmental credentials of this methodology. mdpi.comorganic-chemistry.org

Hypervalent iodine(III) reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), also serve as effective metal-free catalysts for the intramolecular oxidative S-N bond formation of imidoyl thioureas. organic-chemistry.orgacs.org These reactions are characterized by their efficiency, broad substrate scope, and very short reaction times at ambient temperatures. organic-chemistry.orgacs.orgresearchgate.net

Table 1: Examples of Iodine-Mediated Synthesis of 1,2,4-Thiadiazoles Click on headers to sort

| Starting Materials | Iodine Reagent | Key Features | Yield | Citations |

|---|---|---|---|---|

| Imidoyl / Guanyl Thiourea (B124793) | Molecular Iodine (I₂) | Metal-free, room temp, scalable (gram-scale) | 96-99% | mdpi.comresearchgate.net |

| Nitriles and Thioamides | Molecular Iodine (I₂) | One-pot, wide functional group tolerance | Moderate to Good | rsc.orgresearchgate.net |

| Isothiocyanates and Amidoximes | Molecular Iodine (I₂) | Metal-free, water as green solvent, scalable | Good to High | mdpi.comorganic-chemistry.org |

| Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Metal-free, very short reaction times (minutes) | Good to Excellent | organic-chemistry.orgacs.org |

| 2-Aminopyridine and Isothiocyanate | Molecular Iodine (I₂) | One-pot, regiospecific, ambient temperature | Good to Excellent | researchgate.netacs.org |

| 2-Aminoheteroarenes and Isothiocyanates | Molecular Iodine (I₂) | [3 + 2] oxidative cyclization, highly regiospecific | Not specified | nih.gov |

Hydrogen peroxide (H₂O₂) is an attractive green oxidant due to its low cost and the production of water as its only byproduct. It has been effectively used to mediate the synthesis of 1,2,4-thiadiazole derivatives from substituted thioureas under metal-free conditions. mdpi.comresearchgate.net These reactions are often conducted in ethanol (B145695) at room temperature, offering operational simplicity and clean byproducts. mdpi.comresearchgate.net The oxidation of thioamides with H₂O₂ is a widely used method, particularly for arylthioamides, to generate 3,5-disubstituted 1,2,4-thiadiazoles. thieme-connect.de

More recently, biocatalytic approaches have been developed. Vanadium-dependent haloperoxidase enzymes can utilize a catalytic amount of a halide salt and hydrogen peroxide as the terminal oxidant for the oxidative dimerization of thioamides. acs.orgnih.gov This enzyme-mediated strategy is highly chemoselective and represents a sustainable method for intermolecular bond formation. acs.orgnih.gov

Table 2: Examples of Hydrogen Peroxide-Mediated Synthesis of 1,2,4-Thiadiazoles Click on headers to sort

| Starting Materials | Catalyst/Mediator | Key Features | Yield | Citations |

|---|---|---|---|---|

| Substituted Thiourea | H₂O₂ | Metal-free, ethanol solvent, room temperature, scalable | Good to Excellent | mdpi.comresearchgate.net |

| Phenylthiourea | H₂O₂ / concd HCl | Forms 5-amino-1,2,4-thiadiazole derivative | 78% | thieme-connect.de |

| Thioamides | Vanadium-dependent haloperoxidase / H₂O₂ | Biocatalytic, uses catalytic halide salt, chemoselective | Moderate to High | acs.orgnih.gov |

| Primary Amides | Tert-butyl hydrogen peroxide (TBHP) | One-pot, two-step, solvent-free, chromatography-free | Excellent | researchgate.net |

Electro-oxidative Intramolecular Dehydrogenative Cyclization

A modern and environmentally benign approach to synthesizing 3-substituted 5-amino-1,2,4-thiadiazoles involves an electro-oxidative intramolecular dehydrogenative N-S bond formation. organic-chemistry.orgresearchgate.net This method utilizes imidoyl thioureas as starting materials and proceeds under catalyst- and oxidant-free conditions at room temperature. organic-chemistry.orgresearchgate.net The reaction is typically carried out in an undivided cell with a carbon rod anode and a platinum plate cathode. organic-chemistry.org

This electrochemical strategy offers several advantages, including operational simplicity, broad substrate scope, and excellent functional group tolerance. organic-chemistry.orgresearchgate.net It avoids the use of potentially toxic and costly metal catalysts and chemical oxidants, aligning with the principles of green chemistry. organic-chemistry.org The reaction is scalable, as demonstrated by successful gram-scale synthesis. organic-chemistry.org Mechanistic studies suggest a pathway involving a single-electron transfer, radical cyclization, and subsequent oxidative rearomatization to form the stable 1,2,4-thiadiazole ring. organic-chemistry.org

Table 1: Reaction Conditions for Electro-oxidative Synthesis

| Parameter | Condition |

|---|---|

| Starting Material | Imidoyl thioureas |

| Key Transformation | Intramolecular Dehydrogenative N-S Bond Formation |

| Cell Type | Undivided |

| Anode | Carbon Rod |

| Cathode | Platinum Plate |

| Current | 10 mA (constant) |

| Electrolyte | nBu4NBF4 |

| Solvent | MeCN |

| Temperature | Room Temperature |

| Key Advantage | Catalyst- and oxidant-free |

Hypervalent Iodine (III) Catalysis

Hypervalent iodine(III) reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), have emerged as effective mediators for the synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles. acs.orgnih.govorganic-chemistry.org This method involves the intramolecular oxidative S-N bond formation of imidoyl thioureas. acs.orgnih.govorganic-chemistry.org A key advantage of this protocol is that it is a metal-free approach, offering very short reaction times and producing good to excellent yields. acs.orgnih.govorganic-chemistry.org

The use of hypervalent iodine reagents is considered environmentally benign due to their low toxicity and strong oxidizing power. mkuniversity.ac.in This approach has been successfully applied to a broad range of substrates, demonstrating its versatility. nih.gov The reaction can also be performed in a one-pot fashion, where the imidoyl thiourea is generated in situ from an amidine and an isothiocyanate, followed by the addition of the hypervalent iodine(III) reagent, without a significant impact on the yield. mkuniversity.ac.in

Microwave and Ultrasonic Irradiations in Synthesis

To enhance reaction efficiency and align with green chemistry principles, microwave and ultrasonic irradiation have been employed in the synthesis of 1,2,4-thiadiazole derivatives. researchgate.netnanobioletters.com These non-conventional energy sources often lead to significantly reduced reaction times and improved yields compared to classical heating methods. researchgate.net

Microwave-assisted synthesis has been successfully used to prepare various thiadiazole derivatives, including those with Schiff base functionalities. researchgate.netnih.gov For instance, the cyclization of thiosemicarbazides with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride can be accelerated under microwave irradiation. nanobioletters.comjetir.org Similarly, ultrasonic irradiation has proven effective for the synthesis of thiadiazole derivatives at room temperature, offering a rapid and energy-efficient alternative. nanobioletters.comjetir.org Comparing the two techniques, microwave irradiation has been reported to provide better yields in some cases. nanobioletters.com

Solvent-Free and Aqueous Medium Reactions

In the pursuit of more sustainable chemical processes, solvent-free and aqueous medium reactions have been developed for the synthesis of 1,2,4-thiadiazol-5-amine and its derivatives. mdpi.comresearchgate.net These approaches minimize or eliminate the use of volatile and often toxic organic solvents.

A notable example is the iodine-catalyzed oxidative dimerization of thioamides in water, using molecular oxygen as the terminal oxidant, to produce 3,5-disubstituted-1,2,4-thiadiazoles. rhhz.net This method is applicable to a range of aryl and alkyl thioamides, as well as thioureas. rhhz.net Another green approach involves the reaction of isothiocyanates and amidoximes in the presence of iodine and potassium carbonate in water to yield substituted 1,2,4-thiadiazole derivatives. mdpi.com

Solvent-free synthesis offers advantages in terms of efficiency, higher yields, and shorter reaction times. mdpi.com For instance, the reaction of substituted thioamides with N-bromosuccinimide (NBS) in the presence of basic alumina (B75360) can be achieved by grinding the reactants at room temperature. mdpi.com More recently, a one-pot, two-step solvent-free synthesis of 1,2,4-thiadiazoles from primary amides using Lawesson's reagent and tert-butyl hydrogen peroxide has been reported, which notably avoids column chromatography for purification. rsc.orgresearchgate.net

Role of Deep Eutectic Solvents

Deep eutectic solvents (DESs) have gained traction as green and sustainable alternatives to conventional organic solvents in the synthesis of heterocyclic compounds, including amines. mdpi.comekb.egnih.gov DESs are mixtures of two or more components that form a eutectic mixture with a melting point lower than that of each individual component. nih.gov They are often biodegradable, non-flammable, and have low volatility. ekb.eg

In the context of amine synthesis, DESs, such as those based on choline (B1196258) chloride (ChCl) and urea (B33335) or glycerol, can act as both the solvent and a catalyst, often promoting reactions through hydrogen bond catalysis. mdpi.comnih.gov While direct synthesis of this compound in DESs is an emerging area, the use of these solvents has been successfully demonstrated for the synthesis of other nitrogen-containing heterocycles like 2-aminothiazoles and 2-aminoimidazoles. encyclopedia.pubresearchgate.net For example, a one-pot, three-component reaction of active methylene (B1212753) compounds, urea or thiourea, and N-bromosuccinimide in a choline chloride-urea based DES has been shown to produce 2-aminothiazoles in good to excellent yields under mild conditions. researchgate.net This suggests the potential of DESs as a promising medium for the green synthesis of 1,2,4-thiadiazole derivatives.

Regioselective Synthesis of this compound

The regioselective synthesis of substituted 1,2,4-thiadiazoles is crucial for controlling the final structure and, consequently, the biological activity of the molecule. Various methods have been developed to achieve high regioselectivity.

One approach involves the reaction of 2-(5-aryl-4H-1,2,4-triazol-3-yl)acetonitriles with Michael acceptors, leading to novel triazolo[1,5-a]pyridine derivatives, showcasing regioselective transformations of related heterocyclic systems. researchgate.net Another strategy focuses on the reagent-based cyclization of thiosemicarbazide intermediates. acs.orgnih.gov The choice of cyclizing agent and the nature of the substituents on the thiosemicarbazide can direct the reaction to selectively form either 1,3,4-oxadiazoles or 1,3,4-thiadiazoles. acs.orgnih.gov For instance, reacting a thiosemicarbazide intermediate with p-toluenesulfonyl chloride (p-TsCl) and triethylamine (B128534) can lead to the formation of 2-amino-1,3,4-thiadiazoles, with the regioselectivity being influenced by the substituents on the thiosemicarbazide. acs.orgnih.gov

Furthermore, acid-catalyzed regioselective cyclization of alkyl 2-amino-2-thioxoacetates with acyl hydrazides in water has been shown to favor the formation of 2,5-disubstituted-1,3,4-thiadiazoles. organic-chemistry.org This method highlights the critical role of the solvent in directing the regiochemical outcome of the cyclization process. organic-chemistry.org

Synthetic Strategies for Substituted this compound Derivatives

A variety of synthetic strategies have been developed to access substituted this compound derivatives, reflecting the importance of this scaffold in medicinal chemistry. nih.gov

A convergent synthesis approach involves the cyclization of an intermediate formed from the addition of an amidine to an isothiocyanate. acs.org This method allows for the introduction of diversity at different positions of the thiadiazole ring by varying the starting amidine and isothiocyanate. acs.org

The oxidative dimerization of thioamides is a common route to symmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles. researchgate.net Another well-established method is the acylation of thiosemicarbazide or its substituted derivatives, which provides a straightforward route to 2-amino-5-substituted-1,3,4-thiadiazoles, a related isomer class. nih.gov

For the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles, several modern methods have been established. These include copper-catalyzed intramolecular oxidative cyclization and cobalt-catalyzed reactions in water. researchgate.net Molecular iodine has also been employed as a sole oxidizing agent for the intramolecular N-S bond formation. researchgate.net Additionally, palladium-catalyzed reactions have been utilized to synthesize disubstituted-1,2,4-thiadiazoles from aryl methyl ketones, sulfur, and amidine. researchgate.net These diverse strategies provide a toolkit for chemists to synthesize a wide array of substituted this compound derivatives for various applications.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,4-Thiadiazole |

| Phenyliodine(III) bis(trifluoroacetate) |

| Imidoyl thioureas |

| Amidine |

| Isothiocyanate |

| Thiosemicarbazide |

| Phosphorus oxychloride |

| N-bromosuccinimide |

| Lawesson's reagent |

| tert-Butyl hydrogen peroxide |

| Choline chloride |

| Urea |

| Glycerol |

| 2-Aminothiazoles |

| 2-Aminoimidazoles |

| 2-(5-aryl-4H-1,2,4-triazol-3-yl)acetonitriles |

| 1,3,4-Oxadiazoles |

| p-Toluenesulfonyl chloride |

| Triethylamine |

| Alkyl 2-amino-2-thioxoacetates |

| Acyl hydrazides |

| Thioamides |

| 2-amino-5-substituted-1,3,4-thiadiazoles |

| Aryl methyl ketones |

| Sulfur |

| Molecular iodine |

| Potassium carbonate |

| Amidoximes |

| Basic alumina |

| nBu4NBF4 |

| MeCN |

| 2-amino-1,3,4-thiadiazoles |

| triazolo[1,5-a]pyridine |

| Michael acceptors |

| Thioacylamidine |

| Dithioesters |

| Aryl isothiocyanates |

| DMF |

| 1,2,4-selenadiazoles |

| Elemental sulfur |

| Elemental selenium |

| 4,5-disubstituted/N-fused 3-amino-1,2,4-triazoles |

| 3,5-bis(het)aryl/arylaminothiadiazoles |

| 3-substituted 5-amino-1,2,4-selenadiazoles |

| 3-substituted-5-arylamino-1,2,4-thiadiazoles |

| 3,5-diaryl-1,2,4-thiadiazoles |

| 3,5-disubstituted-1,2,4-thiadiazole |

| 5-amino-1,2,4-thiadiazoles |

| 3-substituted-1,2,4-thiadiazole-5-amine |

| 3,5-diamino-substituted 1,2,4-thiadiazoles |

| imidoyl and guanyl thiourea |

| 3-substituted 5-amino-1,2,4-thiadiazole |

| 3-aryl amino/amino-4-aryl-5-imino-D2-1,2,4-thiadiazoles |

| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine |

| 6-substituted- mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[3,4-b] acs.orgresearchgate.netCurrent time information in Bangalore, IN.thiadiazole |

| 5,6-dihydro-6-substituted- mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[3,4-b] acs.orgresearchgate.netCurrent time information in Bangalore, IN.thiadiazole |

| 2,5-disubstituted-1,3,4-thiadiazoles |

| 1,3,4-oxadiazoles |

| alkyl 2-(methylthio)-2-thioxoacetates |

| p-TSA |

| AcOH |

| 3,5-bis(indolyl)-1,2,4-thiadiazole |

| 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole |

| 3,5-diphenyl-1,2,4-thiadiazoles |

| picolinamide |

| isonicotinamide |

| thiophene-2-carboxamide |

| furan-2-carboxamide |

| 1-naphthyl benzamide |

| 3,5-(1,1-dinaphthyl)-1,2,4-thiadiazoles |

| p-methoxybenzamide |

| 3,5-bis(3-pyridinyl)-1,2,4-thiadiazole |

| nicotinamide |

| 2-methyl-3-[4-amino-5-mercapto-4H- mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazol-3-yl]-1H-indole |

| 2-methyl-1H-indole-3-carbohydrazide |

| 1-[(2-methyl-1H-indole)-3-carbonyl]thiosemicarbazide |

| ethyl 2-(N-phenylhydrazono)-3-oxobutanoate |

| 3-(2-methyl-1H-indol-3-yl)-6-aryl- mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[3,4-b] acs.orgresearchgate.netCurrent time information in Bangalore, IN.thiadiazoles |

| 2-methyl-3-[4-(arylideneamino)-5-mercapto-4H- mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazol-3-yl]-1H-indoles |

| acs.orgresearchgate.netCurrent time information in Bangalore, IN.thiadiazoles |

| mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazoles |

| acs.orgresearchgate.netCurrent time information in Bangalore, IN.oxadiazoles |

| 3-[(3-methyl-4-phenylhydrazono-5-oxopyrazolin-1-yl)carbonyl]-2-methyl-1H-indole |

| 2-amino-1,3,4-oxadiazole |

| EDC·HCl |

| N-methyl-2-pyrrolidone |

| 1,2,4-triazolo[1,5-a]pyridines |

| enaminonitriles |

| benzohydrazides |

| 2-aminobenzimidazole |

| ethyl 2-oxocyclopentane-1-carboxylate |

| di-t-butyl-azodicarboxylate |

| 5-arylidene-2-imino-4-thiazolidinones |

| N,N'-diphenylthiourea |

| chloroacetyl chloride |

| benzaldehyde |

| 5-benzylidene-3-phenyl-2(phenylimino) thiazolidin-4-one |

| spiro-oxindole-pyrrolidines |

| (2Z)-methyl-2-[(Z)-4-oxo-3-aryl-2-(arylimino) thiazolidin-5-ylidene] acetate |

| isatins |

| sarcosine |

| furfural |

| bifunctionalized cyclopentenones |

| 2-pyrazolines |

| 5-substituted-tetrazole |

| benzyl nitriles |

| (E)-cinnamonitrile |

| 2-amminoimidazoles |

| tetrasubstituted imidazoles |

| 1,2-dione |

| aromatic aldehyde |

| primary aromatic amine |

| ammonium (B1175870) acetate |

| 2-aroyl-(4 or 5)-aryl-(1H)-imidazoles |

| 3-aminoimidazo-fused heterocycles |

| 1,3-di(thien-2-yl)prop-2-en-1-one |

| ethyl cyanoacetate |

| piperidine |

| 4-amino-2-oxo-5,7-di(thien-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carbonitrile |

| 2-acetylthiophene |

| triethyl orthoformate |

| acetic anhydride |

| 2-((diethoxymethyl)amino)-4,6-di(thien-2-yl)nicotinonitrile |

| 2-aminoxazole |

| anthranilic acid |

Introduction of Pyridine (B92270) Moieties

The synthesis of 1,2,4-thiadiazole derivatives incorporating pyridine rings is a significant area of research, leading to compounds with diverse chemical properties. A convergent synthesis approach is commonly employed for creating compounds containing the 1,2,4-thiadiazole core. acs.org One general method involves the cyclization of an intermediate, which is formed by the addition of an amidine with an isothiocyanate. acs.org The required isothiocyanate can be prepared from commercially available amines, while the amidine is typically formed through a Pinner reaction of a substituted nitrile. acs.org This methodology has been successfully applied to produce a series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines. acs.org

Another strategy for introducing pyridine moieties is through the condensation of appropriate thiadiazole precursors with nitropyridine derivatives. smolecule.com For instance, the synthesis of 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves multi-step processes that may include heating in solvents like dimethylformamide (DMF) or dioxane. smolecule.com Purification of the final product is often achieved using chromatographic techniques. smolecule.com

The versatility of synthetic routes allows for the introduction of various substituted pyridines onto the 1,2,4-thiadiazole scaffold. For example, 3-(3-Bromo-2-pyridinyl)-1,2,4-thiadiazol-5-amine is a derivative that highlights the potential for incorporating halogenated pyridine rings. cymitquimica.com The synthesis of thiadiazolyl-pyridine derivatives can also be achieved through multicomponent reactions, such as reacting a 5-acetylthiadiazole with an aldehyde in the presence of acetic acid and ammonium acetate. bohrium.com

An alternative approach involves the reaction of thiopicolinamide (a pyridine-containing thioamide) with N,N'-dimethylformamide dimethyl acetal. researchgate.net While this reaction can lead to other heterocyclic systems, timely interception of the intermediate thioacylamidine can yield the desired 2-(1,2,4-thiadiazol-5-yl)pyridine in good yield. researchgate.net

Table 1: Examples of Synthesized Pyridinyl-1,2,4-Thiadiazol-5-amine Derivatives

| Compound Name | Synthetic Precursors | Key Reaction Type | Reference |

| di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | Pyridyl amidine, Pyridyl isothiocyanate | Cyclization | acs.org |

| 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine | Thiadiazole derivatives, Nitropyridine precursors | Condensation | smolecule.com |

| 3-(3-Bromo-2-pyridinyl)-1,2,4-thiadiazol-5-amine | Not specified in detail | Not specified in detail | cymitquimica.com |

| Thiadiazolyl-pyridine derivatives | 5-Acetylthiadiazole, Aldehyde, Ammonium acetate | Multicomponent reaction | bohrium.com |

| 2-(1,2,4-Thiadiazol-5-yl)pyridine | Thiopicolinamide, N,N'-dimethylformamide dimethyl acetal | Interception of thioacylamidine intermediate | researchgate.net |

Functionalization at the Amine Group

The amine group at the 5-position of the 1,2,4-thiadiazole ring is a key functional handle that enhances the molecule's reactivity and allows for extensive derivatization. cymitquimica.com This reactivity is crucial for modifying the compound's properties and for synthesizing a library of related structures for further investigation. vulcanchem.comnih.govnih.gov

Several functionalization strategies can be employed at this amine group. These include:

Alkylation: Direct alkylation of the this compound core is a feasible method to introduce alkyl substituents. acs.org

Acylation: The amine group can be acylated to form amide derivatives, which can significantly alter the electronic and steric properties of the molecule. vulcanchem.com

Formation of Schiff Bases: Reaction of the primary amine with aldehydes or ketones leads to the formation of Schiff bases (imines), providing a gateway to more complex molecular architectures. vulcanchem.com

Addition of Substituents: Aromatic or other heterocyclic moieties can be added to the amine group, creating more elaborate hybrid molecules with potentially new functionalities. vulcanchem.com

The reactivity of the amine group is a recurring theme in the chemistry of amino-thiadiazoles. For the related 2-amino-1,3,4-thiadiazole (B1665364) isomer, this group is recognized as an excellent anchor for derivatization to produce pharmacologically active compounds. nih.govnih.gov This suggests that the amine on the 1,2,4-thiadiazole ring offers similar synthetic versatility. The ability to easily modify this position makes this compound a valuable building block in medicinal chemistry. cymitquimica.comvulcanchem.com

Table 2: Potential Functionalization Reactions at the Amine Group of this compound

| Reaction Type | Reagent Class | Product Class | Potential Utility |

| Alkylation | Alkyl halides | N-Alkyl-1,2,4-thiadiazol-5-amines | Modify lipophilicity and steric bulk |

| Acylation | Acyl chlorides, Anhydrides | N-Acyl-1,2,4-thiadiazol-5-amines | Introduce new functional groups and electronic features |

| Schiff Base Formation | Aldehydes, Ketones | N-Alkylidene/Arylidene-1,2,4-thiadiazol-5-amines | Intermediates for further synthesis |

| Arylation/Heteroarylation | Aryl/Heteroaryl halides | N-Aryl/Heteroaryl-1,2,4-thiadiazol-5-amines | Create complex hybrid molecules |

Derivatization for Pharmacological Scaffolds

The 1,2,4-thiadiazole nucleus, particularly when substituted with an amine group, is recognized as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. cymitquimica.comvulcanchem.com The structural motif is present in a wide range of biologically active compounds. rsc.org The derivatization of the this compound core is a key strategy for building diverse molecular libraries, which are essential for screening and identifying new drug candidates. rsc.org

The amine group's capacity for functionalization allows for systematic modifications to explore structure-activity relationships (SAR). vulcanchem.com By altering substituents on the amine or the thiadiazole ring, researchers can fine-tune the molecule's properties to enhance interactions with biological targets. vulcanchem.com For example, the introduction of different pyridine moieties, as discussed previously, or the functionalization at the amine group can significantly influence the pharmacological profile.

The related 2-amino-1,3,4-thiadiazole scaffold has been extensively reviewed as a source of lead compounds for drug synthesis, with many derivatives showing promising antimicrobial activities. nih.govnih.gov The amenability of the amine group to derivatization is a key factor in its success as a pharmacological scaffold. nih.govnih.gov This principle extends to the this compound core, which serves as a foundational structure for designing compounds for various therapeutic areas. The development of efficient synthetic methods to create a wide array of derivatives is crucial for unlocking the full potential of this heterocyclic system in drug discovery. rsc.org

Chemical Reactivity and Reaction Mechanisms of 1,2,4 Thiadiazol 5 Amine

Nucleophilic Substitution Reactions on the 1,2,4-Thiadiazole (B1232254) Ring.thieme-connect.deresearchgate.net

The 1,2,4-thiadiazole ring is generally susceptible to nucleophilic attack due to the electronegativity of the nitrogen atoms, which reduces electron density at the carbon atoms. nih.gov However, the reactivity of the positions on the ring can differ significantly.

Reactivity at the 5-Position.thieme-connect.deisres.org

The 5-position of the 1,2,4-thiadiazole ring is the most reactive site for nucleophilic substitution reactions. thieme-connect.deisres.org Halogen substituents at this position are readily displaced by a variety of nucleophiles, including nitrogen, sulfur, and oxygen-based nucleophiles. thieme-connect.deisres.org In contrast, halogen substituents at the 3-position are generally inert to most nucleophilic reagents. thieme-connect.de This heightened reactivity at the C-5 position is attributed to the electronic properties of the ring, where the carbon atom is rendered more electropositive. The amino group of 1,2,4-thiadiazol-5-amine can act as a nucleophile in reactions with various electrophiles, allowing for further functionalization. smolecule.comsmolecule.com

Electrophilic Reactions and Basicity of 1,2,4-Thiadiazoles.thieme-connect.deisres.org

Electrophilic reactions on the 1,2,4-thiadiazole ring are generally limited. thieme-connect.deisres.org The ring system is considered to have a very weak base character due to the inductive effect of the sulfur atom and the presence of two nitrogen atoms, though it does possess a relatively high degree of aromaticity. isres.org 1,2,4-Thiadiazoles can form salts with mineral acids and create addition compounds with heavy-metal salts. thieme-connect.de While direct electrophilic substitution on the ring is not common, the amino group in this compound can undergo electrophilic attack. nih.gov

Ring Opening and Degradation Pathways.sci-hub.senih.govgoogle.com

The 1,2,4-thiadiazole ring, while generally stable due to its aromaticity, can undergo ring-opening reactions under specific conditions, particularly in the presence of strong nucleophiles or under certain degradation processes. isres.orgsphinxsai.com

Reaction with Cysteine Sulfur and Disulfide Bond Formation.sci-hub.senih.govresearchgate.net

A significant reaction pathway for 1,2,4-thiadiazoles involves their interaction with thiols, particularly the cysteine residues in proteins. sci-hub.senih.govresearchgate.net The cysteine thiol can attack the N-S bond of the thiadiazole ring, leading to the cleavage of this bond and the formation of a disulfide bond. sci-hub.segoogle.com This reaction results in the inactivation of cysteine-dependent enzymes and is a key mechanism for the biological activity of many 1,2,4-thiadiazole derivatives. sci-hub.senih.gov The substituent at the C-3 position can influence the reactivity of the N-S bond towards the incoming thiol nucleophile. sci-hub.se

Alkaline Degradation.nih.govoaji.netresearchgate.net

The parent 1,2,4-thiadiazole compound is sensitive to alkalis. thieme-connect.de Strong bases can readily cleave the 1,3,4-thiadiazole (B1197879) ring, a related isomer, and similar susceptibility is expected for the 1,2,4-isomer. sphinxsai.com The final acylation step in the synthesis of a 1,2,4-thiadiazole alkaloid had to be conducted under anhydrous, non-basic conditions to prevent ring opening initiated by the attack of hydroxide (B78521) at the C-5 position. nih.gov The degradation of some thiadiazole derivatives, such as etridiazole, is influenced by pH, with hydrolysis half-lives decreasing as conditions become more alkaline. nih.gov

Reaction Mechanisms in Derivative Synthesis.mdpi.comorganic-chemistry.orgresearchgate.net

The synthesis of 1,2,4-thiadiazole derivatives often involves the formation of the heterocyclic ring through various cyclization reactions. A common strategy is the intramolecular oxidative S-N bond formation.

One such method involves the reaction of amidoyl thioureas with a hypervalent iodine(III) catalyst, such as phenyliodine(III) bis(trifluoroacetate) (PIFA). mdpi.comorganic-chemistry.org The proposed mechanism suggests that PIFA reacts with the amidoyl thiourea (B124793) to generate an intermediate where the nucleophilic NH group attacks the sulfur atom, leading to cyclization and the formation of the 1,2,4-thiadiazole ring. mdpi.com Another approach utilizes molecular iodine (I₂) to mediate the oxidative coupling of amidines and isothiocyanates, constructing the S-N bond to yield 5-amino-1,2,4-thiadiazole derivatives. mdpi.com

Electrochemical methods have also been developed for the synthesis of 1,2,4-thiadiazoles. For instance, the oxidative dimerization of α-oxothioamides can be achieved using tetra-n-butylammonium iodide (TBAI) as a mediator under constant current electrolysis, leading to the formation of a S-N bond. jst.go.jp

| Reaction Type | Reagents/Conditions | Product(s) | Mechanism Highlights |

| Nucleophilic Substitution | Halogenated 1,2,4-thiadiazole, Nucleophiles (N, S, O-based) | Substituted 1,2,4-thiadiazoles | Attack at the electron-deficient C-5 position. thieme-connect.deisres.org |

| Ring Opening | Cysteine thiol | Disulfide adduct | Nucleophilic attack of thiol on the N-S bond. sci-hub.segoogle.com |

| Alkaline Degradation | Strong base (e.g., hydroxide) | Ring-opened products | Attack of the nucleophile at the C-5 position. nih.gov |

| Derivative Synthesis | Amidoyl thioureas, PIFA | 3-substituted-5-arylamino-1,2,4-thiadiazoles | Intramolecular oxidative S-N bond formation. mdpi.comorganic-chemistry.org |

| Derivative Synthesis | Amidines, Isothiocyanates, I₂ | 5-amino-1,2,4-thiadiazole derivatives | I₂-mediated oxidative coupling. mdpi.com |

| Derivative Synthesis | α-oxothioamides, TBAI, Electrolysis | 3,5-bis(acyl)-1,2,4-thiadiazoles | Electrochemical oxidative dimerization. jst.go.jp |

Mechanisms Involving N-S Bond Formation

The formation of the nitrogen-sulfur (N-S) bond is a critical step in the synthesis of the 1,2,4-thiadiazole ring. Various mechanisms have been developed to facilitate this bond formation, often involving oxidative processes.

One prominent method is the oxidative cyclization of imidoyl thioureas . This can be achieved through electrochemical methods that are both efficient and environmentally friendly. organic-chemistry.org In this process, an electro-oxidative intramolecular dehydrogenative N-S bond formation occurs. The reaction proceeds under catalyst- and oxidant-free conditions at room temperature. organic-chemistry.org Mechanistic studies suggest a pathway involving a single-electron transfer, followed by radical cyclization and subsequent oxidative rearomatization to yield the stable 1,2,4-thiadiazole ring. organic-chemistry.org This electrochemical approach demonstrates broad substrate scope and tolerance for various functional groups. organic-chemistry.org

Another approach involves the use of molecular iodine (I₂) as an oxidant . This transition-metal-free method facilitates the oxidative N-S bond formation under mild conditions with a short reaction time. researchgate.netnih.gov The reaction is applicable to a wide range of imidoyl and guanyl thiourea substrates, leading to both 5-amino and 3,5-diamino substituted 1,2,4-thiadiazoles. researchgate.netnih.gov The use of I₂ as the sole oxidant makes this a scalable and efficient process. researchgate.netnih.gov

Hypervalent iodine(III) reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), also mediate the intramolecular oxidative S-N bond formation of imidoyl thioureas. mdpi.comorganic-chemistry.org This metal-free synthesis is characterized by very short reaction times and produces 3-substituted-5-arylamino-1,2,4-thiadiazoles in very good yields. mdpi.comorganic-chemistry.org

Furthermore, base-mediated tandem reactions provide another route for N-S bond formation. A transition-metal-free synthesis of 3,5-bis(het)aryl/arylaminothiadiazoles involves the thioacylation of amidines with dithioesters or aryl isothiocyanates in DMF, followed by an in situ intramolecular dehydrogenative N-S bond formation. organic-chemistry.orgacs.org A proposed mechanism suggests the involvement of a carbamoyl (B1232498) anion, generated from the deprotonation of DMF, which acts as a radical initiator. acs.org

The table below summarizes various catalytic systems used for N-S bond formation in the synthesis of 1,2,4-thiadiazole derivatives.

| Catalyst/Mediator | Substrates | Key Features |

| Electrochemical (catalyst-free) | Imidoyl thioureas | Environmentally friendly, room temperature, oxidant-free. organic-chemistry.org |

| Molecular Iodine (I₂) | Imidoyl and guanyl thioureas | Transition-metal-free, mild conditions, scalable. researchgate.netnih.gov |

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Imidoyl thioureas | Metal-free, very short reaction times, high yields. mdpi.comorganic-chemistry.org |

| Sodium Hydride (NaH) in DMF | Amidines and dithioesters/isothiocyanates | Transition-metal-free, base-mediated, in situ cyclization. organic-chemistry.orgacs.org |

| Copper(II) triflate (Cu(OTf)₂) | Amidines and isothiocyanates/thioureas | Copper-catalyzed, moderate to good yields. mdpi.com |

| Cobalt Phthalocyanine-tetrasodium sulfonate (CoPcS) | Imidoyl thioureas | Cobalt-catalyzed, occurs in water. researchgate.net |

Intramolecular Oxidative Cyclization

Intramolecular oxidative cyclization is a key strategy for constructing the 1,2,4-thiadiazole ring. This process typically involves the formation of an N-S bond within a single molecule precursor through the action of an oxidizing agent.

A notable example is the dimerization and cyclization of thioamides . In the presence of an oxidant like chloranil (B122849) in a green medium, substituted aryl thioamides undergo intramolecular oxidative dimerization and cyclization to yield 3,5-diaryl-substituted 1,2,4-thiadiazoles. mdpi.com This method is advantageous due to its simplicity, very short reaction times, and use of recyclable solvents at ambient temperature. mdpi.com

Photocatalytic oxidative cyclization of thioamides offers another modern approach. For instance, Cu₂O rhombic dodecahedra can photocatalyze the cyclization of thiobenzamide (B147508) to form 3,5-diphenyl-1,2,4-thiadiazole under light illumination. rsc.org The proposed mechanism involves the transformation of thioamide radical cations into radical isomers, which then dimerize. Subsequent intramolecular cyclization and aromatization, facilitated by superoxide (B77818) radicals, lead to the final product. rsc.org

Electrochemical methods also facilitate intramolecular oxidative cyclization. The oxidative dimerization of α-oxothioamides, mediated by tetra-n-butylammonium iodide (TBAI), leads to the synthesis of 3,5-bis(acyl)-1,2,4-thiadiazoles. jst.go.jp The mechanism is thought to involve the oxidation of iodide to iodine, which then reacts with the thioamide. An intermolecular nucleophilic substitution is followed by intramolecular cyclization and aromatization to afford the desired product. jst.go.jp

The following table highlights different approaches for the intramolecular oxidative cyclization leading to 1,2,4-thiadiazoles.

| Method | Substrates | Oxidant/Catalyst | Key Features |

| Dimerization and Cyclization | Aryl thioamides | Chloranil/CC-DMSO in PEG-400 | Green chemistry, ambient temperature, short reaction time. mdpi.com |

| Photocatalytic Cyclization | Thiobenzamides | Cu₂O rhombic dodecahedra | Light-induced, high product yields. rsc.org |

| Electrochemical Dimerization | α-Oxothioamides | Tetra-n-butylammonium iodide (TBAI) | Electrochemical S-N bond construction. jst.go.jp |

| Hypervalent Iodine-Mediated Cyclization | Imidoyl thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Metal-free, rapid reaction. mdpi.com |

One-Pot Synthetic Mechanisms

One-pot syntheses of this compound and its derivatives are highly valued for their efficiency, reduced number of purification steps, and often environmentally benign nature. bohrium.com

A common one-pot strategy involves the cyclocondensation of thioamides with nitriles or isocyanides under mild conditions to form the thiadiazole core. For instance, the reaction of amidines with isothiocyanates is a convergent synthesis route. acs.org The amidine provides one nitrogen and the attached R-group, while the isothiocyanate provides the sulfur, the second nitrogen, and the other R-group for the final heterocycle.

Another significant one-pot method utilizes polyphosphate ester (PPE) to facilitate the reaction between thiosemicarbazide (B42300) and carboxylic acids. mdpi.com This approach proceeds under mild conditions (≤85°C) and avoids the use of toxic reagents like POCl₃. mdpi.com The reaction is believed to proceed through the acylation of thiosemicarbazide followed by cyclodehydration to form the 2-amino-1,3,4-thiadiazole (B1665364) ring. mdpi.com

Researchers have also developed one-pot syntheses involving sequential intermolecular addition and intramolecular oxidative coupling . For example, the reaction of thioamides with nitriles in the presence of AlCl₃, followed by intramolecular oxidative N-S coupling mediated by molecular iodine, yields 3-alkyl-5-aryl-1,2,4-thiadiazoles. acs.org

Furthermore, a one-pot protocol for synthesizing 3-substituted 5-amino-1,2,4-thiadiazoles involves the reaction of isothiocyanates with amidoximes in water, a green solvent. researchgate.net This catalyst-free method relies on the consecutive formation of C-N and S-N bonds. researchgate.net

The table below outlines various one-pot synthetic strategies for 1,2,4-thiadiazole derivatives.

| Reagents | Facilitator/Solvent | Product Type | Key Features |

| Thiosemicarbazide, Carboxylic Acid | Polyphosphate Ester (PPE) | 2-Amino-1,3,4-thiadiazole | Mild conditions, avoids toxic reagents. mdpi.com |

| Amidine, Isothiocyanate | - | Di-substituted 1,2,4-thiadiazoles | Convergent synthesis. acs.org |

| Thioamides, Nitriles | AlCl₃, then I₂ | 3-Alkyl-5-aryl-1,2,4-thiadiazoles | Sequential addition and oxidative coupling. acs.org |

| Isothiocyanates, Amidoximes | Water | 3-Substituted 5-amino-1,2,4-thiadiazoles | Catalyst-free, green solvent. researchgate.netmdpi.com |

Stability and Stabilization Through Substituents

The parent 1,2,4-thiadiazole ring is somewhat sensitive to acids and alkalis. thieme-connect.de However, the introduction of substituents at the 3- and 5-positions significantly enhances the stability of the heterocyclic ring towards acids, alkalis, oxidizing agents, and reducing agents. isres.orgthieme-connect.de This increased stability is attributed to the aromatic nature of the ring. isres.org

The electronic nature of the substituents also influences stability. Electron-donating groups on a benzene (B151609) ring attached to the thiadiazole can facilitate certain reactions like dimerization, whereas electron-withdrawing groups may hinder such reactions. mdpi.com Conversely, for nucleophilic substitution reactions, the 5-position is the most reactive site, and halogen substituents at this position can be displaced by various nucleophiles, while those at the 3-position are generally inert. thieme-connect.de

The table below provides examples of how substituents affect the properties of the 1,2,4-thiadiazole core.

| Substituent Position | Substituent Type | Effect on Stability/Reactivity |

| 3- and 5-positions | General substituents | Increased stability towards acids, alkalis, and redox agents. isres.orgthieme-connect.de |

| 5-position | Halogen | Activated for nucleophilic substitution. thieme-connect.de |

| 3-position | Halogen | Generally inert to nucleophilic substitution. thieme-connect.de |

| Phenyl group at C3 | Aromatic | Provides a scaffold for further functionalization. evitachem.com |

| Pyridyl groups | Heteroaromatic | Good metabolic stability and improved solubility. acs.org |

| Electron-donating groups (on attached aryl rings) | e.g., -OCH₃, -CH₃ | Can facilitate oxidative dimerization reactions. mdpi.com |

| Electron-withdrawing groups (on attached aryl rings) | e.g., -NO₂, -CN | May decrease reactivity in certain dimerization reactions. mdpi.com |

Spectroscopic and Advanced Characterization of 1,2,4 Thiadiazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 1,2,4-thiadiazole (B1232254) derivatives, offering precise information about the chemical environment of individual atoms.

The ¹H-NMR spectra of 1,2,4-thiadiazol-5-amine and its derivatives display characteristic signals that are diagnostic of their structure. For the parent compound, this compound hydrochloride, the amine (NH₂) protons typically appear as a broad signal in the range of δ 5.2–5.8 ppm. In derivatives, the chemical shifts of protons are influenced by the nature of the substituents.

For instance, in 5-amino-3-(4'-methoxyphenyl)-1,2,4-thiadiazole, the amine protons (NH₂) resonate as a singlet at δ 7.97 ppm. nih.gov The protons of the methoxy (B1213986) group (CH₃O) appear as a singlet at δ 3.80 ppm, while the aromatic protons of the phenyl ring show doublets at δ 7.01 ppm and δ 8.00 ppm. nih.gov In another example, 5-methylamino-3-(4'-methoxyphenyl)-1,2,4-thiadiazole, the methyl group attached to the amine (CH₃) appears as a doublet at δ 2.97 ppm, and the NH proton resonates as a singlet at δ 8.42 ppm. nih.gov

The solvent used for NMR analysis can also influence the chemical shifts. For example, the ¹H-NMR spectrum of 5-amino-3-methyl-1,2,4-thiadiazole (B102305) in DMSO-d₆ shows the methyl protons at δ 2.37 ppm and the amine protons at δ 7.89 ppm. In contrast, in CD₃OD, the methyl signal is observed at δ 2.50 ppm.

The following table summarizes representative ¹H-NMR chemical shifts for various 1,2,4-thiadiazole derivatives.

| Compound | Solvent | Proton | Chemical Shift (δ ppm) |

| 5-Amino-3-(4'-methoxyphenyl)-1,2,4-thiadiazole | DMSO-d₆ | NH₂ | 7.97 (s, 2H) |

| Phenyl-2H | 8.00 (d, J = 9.0 Hz, 2H) | ||

| Phenyl-3H | 7.01 (d, J = 9.0 Hz, 2H) | ||

| CH₃O | 3.80 (s, 3H) | ||

| 5-Methylamino-3-(4'-methoxyphenyl)-1,2,4-thiadiazole | DMSO-d₆ | NH | 8.42 (s, 1H) |

| Phenyl-2H | 8.04 (d, J = 9.0 Hz, 2H) | ||

| Phenyl-3H | 7.02 (d, J = 9.0 Hz, 2H) | ||

| CH₃O | 3.84 (s, 3H) | ||

| CH₃ | 2.97 (d, J = 4.8, 3H) | ||

| 5-Amino-3-methyl-1,2,4-thiadiazole | DMSO-d₆ | NH₂ | 7.89 (s, 2H) |

| CH₃ | 2.37 (s, 3H) | ||

| 5-Amino-3-methyl-1,2,4-thiadiazole | CD₃OD | CH₃ | 2.50 (s, 3H) |

Data sourced from multiple studies. nih.gov

¹³C-NMR spectroscopy provides valuable information about the carbon skeleton of 1,2,4-thiadiazole derivatives. The carbon atoms of the thiadiazole ring typically resonate in the downfield region of the spectrum, generally between δ 165–190 ppm. mdpi.com For this compound hydrochloride, the C-S carbon of the thiadiazole ring is observed in the range of δ 165–170 ppm.

In the case of 5-amino-3-methyl-1,2,4-thiadiazole, the two ring carbons (C3 and C5) show signals at δ 185.0 and 169.5 ppm in DMSO-d₆, and at δ 185.9 and 171.2 ppm in CD₃OD. The methyl carbon (CH₃) appears at δ 17.0 ppm in DMSO-d₆ and δ 17.5 ppm in CD₃OD. It is important to note that some earlier reports of ¹³C-NMR data for this compound have been found to be erroneous. mdpi.com

The table below presents ¹³C-NMR data for select 1,2,4-thiadiazole derivatives.

| Compound | Solvent | Carbon | Chemical Shift (δ ppm) |

| 5-Amino-3-methyl-1,2,4-thiadiazole | DMSO-d₆ | C3 | 169.5 |

| C5 | 185.0 | ||

| CH₃ | 17.0 | ||

| 5-Amino-3-methyl-1,2,4-thiadiazole | CD₃OD | C3 | 171.2 |

| C5 | 185.9 | ||

| CH₃ | 17.5 | ||

| 2,5-Bis[(2-ethylamino-1,3,4-thiadiazol-5-yl)propylthio]-1,3,4-thiadiazole | - | - | - |

| 5-(3,4-dimethoxyphenyl)-1,3,4-thiadazol-2-amine | - | Aromatic Carbons | 109, 112, 120, 124 |

| Thiadiazole Ring Carbons | 149, 150, 156, 168 | ||

| Methoxy Carbons | 55, 56 |

Data compiled from various research articles. mdpi.comgrowingscience.com

Proton NMR (¹H-NMR) Chemical Shift Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are powerful tools for identifying the functional groups present in this compound and its derivatives. The spectra exhibit characteristic absorption bands corresponding to specific bond vibrations.

For 1,3,4-thiadiazole (B1197879) derivatives, the N-H stretching vibrations of the primary amine group (NH₂) typically appear in the range of 3072–3400 cm⁻¹. growingscience.com The C=N stretching vibration, characteristic of the thiadiazole ring, is observed between 1590–1636 cm⁻¹. growingscience.com The C-S-C stretching vibration of the thiadiazole moiety is found in the region of 812–854 cm⁻¹. growingscience.com

In the case of 3-(1-isoquinolinyl)-1,2,4-thiadiazol-5-amine (B13748793), the IR spectrum shows a peak at 3401 cm⁻¹ corresponding to the N-H stretch and a peak at 1627 cm⁻¹ for the C=N stretch, confirming the presence of the amine and imine groups. vulcanchem.com For 5-amino-3-methyl-1,2,4-thiadiazole, a previously reported peak at 2050 cm⁻¹ for "N=C-S" has been shown to be absent in re-run spectra. mdpi.com

The following table summarizes key IR absorption bands for some 1,2,4-thiadiazole derivatives.

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| 3-(1-Isoquinolinyl)-1,2,4-thiadiazol-5-amine | N-H stretch | 3401 |

| C=N stretch | 1627 | |

| 5-[Substituted]-1,3,4-thiadiazol-2-amines | N-H stretch (primary amine) | 3072-3400 |

| C=N stretch (thiadiazole ring) | 1590–1636 | |

| C-S-C stretch (thiadiazole moiety) | 812-854 | |

| 3-Propyl-1,2,4-thiadiazol-5-amine | N-H stretches | ~3300 |

Data sourced from a variety of studies. growingscience.comvulcanchem.com

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. It can also provide structural information through the analysis of fragmentation patterns.

For 3-(1-isoquinolinyl)-1,2,4-thiadiazol-5-amine, the mass spectrum shows a molecular ion peak at an m/z of 228.28, which corresponds to its molar mass. vulcanchem.com High-Resolution Mass Spectrometry (HRMS) is particularly useful for validating the molecular formula. For example, the HRMS of this compound hydrochloride shows an [M+H]⁺ ion at m/z 135.0 for C₂H₄ClN₃S.

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like many 1,2,4-thiadiazole derivatives. In ESI-MS, compounds are typically observed as protonated molecules [M+H]⁺.

For a series of 3,6-disubstituted- growingscience.comvulcanchem.comtriazolo[3,4-b] growingscience.comgoogle.comthiadiazoles, which are related heterocyclic systems, ESI-MS analysis consistently showed the [M+1]⁺ ion, confirming their molecular weights. For example, 3-(2-chlorophenyl)-6-phenyl- growingscience.comvulcanchem.comtriazolo[3,4-b] growingscience.comgoogle.comthiadiazole exhibited an ESI-MS peak at m/z 313.12 [M]⁺. ajol.info Similarly, novel 1,2,4-thiadiazole-1,2,4-triazole derivatives bearing an amide functionality were characterized by ESI-MS, with observed [M+H]⁺ peaks confirming their structures. nih.gov

| Compound | Ion | m/z |

| 3-(2-Chlorophenyl)-6-phenyl- growingscience.comvulcanchem.comtriazolo[3,4-b] growingscience.comgoogle.comthiadiazole | [M]⁺ | 313.12 |

| 3-(2-Fluorophenyl)-6-phenyl- growingscience.comvulcanchem.comtriazolo[3,4-b] growingscience.comgoogle.comthiadiazole | [M+1]⁺ | 297.07 |

| Amide-functionalized 1,2,4-thiadiazole-1,2,4-triazole derivative (Compound 6) | [M+H]⁺ | 562 |

| Amide-functionalized 1,2,4-thiadiazole-1,2,4-triazole derivative (Compound 8a) | [M+H]⁺ | 666 |

Data compiled from various research articles. ajol.infonih.gov

MALDI is another soft ionization technique, often coupled with a time-of-flight (TOF) mass analyzer, that is useful for the analysis of a wide range of molecules, including heterocyclic compounds. researchgate.net In MALDI-TOF mass spectrometry, analytes are co-crystallized with a matrix that absorbs the laser energy, leading to gentle desorption and ionization. The resulting mass spectra often show [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions. researchgate.net

For 5-amino-3-(4'-methoxyphenyl)-1,2,4-thiadiazole, MALDI-TOF analysis revealed a molecular ion peak at m/z = 207.2 (M). nih.gov Its methylated derivative, 5-methylamino-3-(4'-methoxyphenyl)-1,2,4-thiadiazole, showed a molecular ion peak at m/z = 221.2 (M). nih.gov MALDI-TOF has also been used to analyze complex mixtures containing heterocyclic compounds, demonstrating its utility in identifying components directly from TLC plates. researchgate.net

| Compound | Ion | m/z |

| 5-Amino-3-(4'-methoxyphenyl)-1,2,4-thiadiazole | [M] | 207.2 |

| 5-Methylamino-3-(4'-methoxyphenyl)-1,2,4-thiadiazole | [M] | 221.2 |

| 5-Chloro-3-(4′-methoxyphenyl)-1,2,4-thiadiazole | [M] | 226.7 |

Data sourced from a study on adenosine (B11128) A3 receptor antagonists. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Elemental Analysis (CHN, CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This analysis is critical for verifying the empirical formula of newly synthesized 1,2,4-thiadiazole derivatives. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the successful synthesis and purity of the compound.

For instance, in the synthesis of various thiazolyl-thiadiazole derivatives, elemental analysis was performed, and the obtained values were found to be in acceptable agreement with the calculated values, thus confirming the proposed structures. tubitak.gov.tr Similarly, the characterization of new 1,3,4-thiadiazole derivatives involved elemental analysis, where the experimental percentages of C, H, N, and S were compared to the calculated values to validate the chemical composition. rsc.org

The purity of a synthesized 1,3,4-thiadiazole-2-amino,5-thiol derivative was confirmed by elemental analysis (C.H.N.S), with the data presented in a tabular format to show the close correlation between theoretical and experimental values. centralasianstudies.org In another study, the structures of synthesized 2,4-disubstituted-5-imino-1,3,4-thiadiazole derivatives were established through elemental analysis alongside other spectral data. sphinxsai.com

Below is an example of how elemental analysis data is typically presented for 1,2,4-thiadiazole derivatives:

| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) |

| 5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4'-nitrophenyl]-1,3,4-thiadiazole-2-amine | C₁₇H₁₄N₄O₃S | C | 57.62 | 57.29 |

| H | 3.98 | 3.83 | ||

| N | 15.81 | 14.94 | ||

| S | 9.05 | 9.09 | ||

| 5-[(E)-2-(4-Methoxyphenyl)]vinyl-N-[4'-tolyl]-1,3,4-thiadiazole-2-amine | C₁₈H₁₇N₃OS | C | 66.85 | 65.83 |

| H | 5.30 | 5.05 | ||

| N | 12.99 | 12.14 | ||

| S | 9.91 | 9.06 | ||

| 5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4'-tolyl]-1,3,4-thiadiazole-2-amine | C₁₈H₁₇N₃OS | C | 66.85 | 65.97 |

| H | 5.30 | 4.89 | ||

| N | 12.99 | 12.51 | ||

| S | 9.91 | 9.93 |

Table based on data from a study on new 1,3,4-thiadiazole derivatives. rsc.org

UV-Vis Spectroscopy for Electronic Properties and Interactions

UV-Vis spectroscopy is a valuable tool for investigating the electronic properties of 1,2,4-thiadiazole derivatives. The absorption of ultraviolet and visible light by these molecules corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic transitions within the molecule, such as π→π* and n→π* transitions, which are characteristic of conjugated systems and heteroatoms.

Studies on novel thiazolidinone derivatives, which share structural similarities with thiadiazoles, have utilized UV-Vis spectroscopy to identify n→π* and π→π* transitions, corroborating these findings with frontier molecular orbital (FMO) analysis. doi.org The UV-Vis spectra of newly synthesized 1,3,4-thiadiazole derivatives have been recorded to characterize their electronic absorption properties. rsc.org For example, the UV-Vis spectrum of 5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4'-nitrophenyl]-1,3,4-thiadiazole-2-amine shows absorption maxima (λ_max) at 241 and 368 nm. rsc.org

In a study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the UV spectrum was both experimentally recorded and theoretically simulated, showing good agreement between the calculated and observed transition wavelengths. acs.orgnih.gov This combined experimental and computational approach allows for a deeper understanding of the electronic structure and transitions. The UV-Vis spectra of 1,2,5-thiadiazole (B1195012) 1,1-dioxides typically exhibit a maximum absorption in the ultraviolet region. mdpi.com

The electronic absorption data for some 1,3,4-thiadiazole derivatives are summarized below:

| Compound | λ_max (nm) |

| 5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4'-nitrophenyl]-1,3,4-thiadiazole-2-amine | 241, 368 |

| 5-[(E)-2-(4-Methoxyphenyl)]vinyl-N-[4'-tolyl]-1,3,4-thiadiazole-2-amine | 245, 276, 353 |

| 5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4'-tolyl]-1,3,4-thiadiazole-2-amine | 242, 274, 358 |

Table based on data from a study on new 1,3,4-thiadiazole derivatives. rsc.org

X-ray Crystallography for Molecular Geometry and Structure Elucidation

For instance, the molecular structure of a 5-arylimino-1,3,4-thiadiazole derivative was unequivocally established for the first time using single-crystal X-ray diffraction analysis. mdpi.comresearchgate.net This analysis revealed a nearly planar 1,3,4-thiadiazole ring and established the Z-geometry around the iminophenyl double bond. mdpi.com In another example, the crystal structure of 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine (B2717902) was determined, showing a dihedral angle of 35.19 (14)° between the thiadiazole and phenyl rings. iucr.org The structure also revealed intermolecular N—H···N hydrogen bonds that form chains within the crystal lattice. iucr.org

The crystal structure of 5-(β-D-glucopyranosylthio)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine was also elucidated, providing precise bond lengths and angles, and confirming the β-position of the substituent on the glucose ring. iucr.org X-ray crystallography can also resolve the formation of hydrochloride salts, confirming the coordination of the chloride ion.

Key structural parameters obtained from X-ray crystallography for a representative 1,3,4-thiadiazole derivative are presented below:

| Parameter | Value |

| Compound | (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one |

| C=N bond length (N(12)-C(11)) | 1.258(5) Å |

| C-N bond length (N(7)-C(11)) | 1.409(4) Å |

| C-N-C bond angle (C(11)-N(12)-C(13)) | 118.7(3)° |

| N-C-N bond angle (N(12)-C(11)-N(7)) | 125.2(3)° |

| N-C-S bond angle (N(7)-C(11)-S(10)) | 107.8(3)° |

| Thiadiazole ring dihedral angle (N(7)-N(8)-C(9)-S(10)) | 1.0(4)° |

Table based on data from a study on a 5-arylimino-1,3,4-thiadiazole derivative. mdpi.com

Computational Chemistry and Theoretical Studies of 1,2,4 Thiadiazol 5 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the electronic structure and properties of molecules like 1,2,4-Thiadiazol-5-amine. irjweb.com This approach is favored for its balance of accuracy and computational efficiency. scholarsresearchlibrary.com DFT calculations, often using hybrid functionals like B3LYP, are instrumental in predicting a wide range of molecular attributes. scholarsresearchlibrary.comscielo.br

Geometric Optimization and Structural Predictions

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. researchgate.net These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. scholarsresearchlibrary.comacs.org For thiadiazole derivatives, studies have shown that the calculated geometric parameters are generally in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.govnih.gov For instance, in related 1,3,4-thiadiazole (B1197879) structures, all dihedral angles of the ring are nearly 0°, confirming its planar nature. acs.orgnih.gov The bond lengths within the thiadiazole ring and to the amino group are also accurately predicted, providing insight into the degree of electron delocalization and bond character. scholarsresearchlibrary.comnih.gov

Below is a table showcasing typical bond lengths and angles for a related 1,3,4-thiadiazole derivative, as determined by DFT calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N | 1.2933 - 1.3675 | |

| C-S | 1.7705 - 1.8429 | |

| N-N | 1.379 | |

| N-H | 1.0092 - 1.0135 | |

| C-O | 1.2079 | |

| C-N-N: 109.7357 - 122.8579 | ||

| C-N-H: 112.4368 - 121.0234 | ||

| S-C-N: 104.6991 - 116.2412 | ||

| Data for 5-amino-1,3,4-thiadiazol-2(3H)-one, a related compound, calculated using the B3LYP method with a 6-31G(d,p) basis set. scholarsresearchlibrary.com |

Vibrational Data and Spectroscopic Correlation

Theoretical vibrational frequencies for this compound can be calculated using DFT. These computed frequencies are then correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes to the observed absorption bands. sapub.org Generally, there is a good correlation between the calculated and experimental vibrational frequencies, although the calculated values are often scaled to correct for anharmonicity and other systematic errors. scholarsresearchlibrary.com For example, N-H stretching vibrations in similar amino-thiadiazole compounds are typically predicted and observed in the region of 3200-3500 cm⁻¹. scholarsresearchlibrary.com This correlative analysis provides a detailed understanding of the molecule's vibrational behavior. scielo.br

Electronic Properties and Molecular Orbitals

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability. acs.orgnih.gov A smaller energy gap generally implies higher reactivity. nih.gov In thiadiazole derivatives, both the HOMO and LUMO are often distributed over the entire molecule, indicating significant electron delocalization. nih.gov

| Property | Value (eV) |

| HOMO Energy | Varies by derivative |

| LUMO Energy | Varies by derivative |

| HOMO-LUMO Gap | ~4.505 (for a related compound) scholarsresearchlibrary.com |

| Note: The specific values of HOMO, LUMO, and the energy gap can vary depending on the specific derivative and the computational method used. |

Electrostatic Potential Maps